(1S)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride
Description
(1S)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine hydrochloride is a chiral organic compound characterized by a brominated and dimethoxy-substituted phenyl ring attached to a propan-1-amine backbone, with a stereogenic center at the C1 position (S-configuration). Key identifiers include:
- Molecular formula: C₁₂H₁₇BrClNO₂ (inferred from IUPAC name; note discrepancies in ).
- Molecular weight: 207.27 g/mol (reported in , though this may exclude bromine and chlorine).
- CAS number: Not explicitly listed; MDL number is MFCD05228070.
- Applications: Utilized as a chiral building block in synthetic organic chemistry, pharmaceutical intermediates, and medicinal chemistry research.
Properties
IUPAC Name |
(1S)-1-(2-bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-4-9(13)7-5-10(14-2)11(15-3)6-8(7)12;/h5-6,9H,4,13H2,1-3H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJYRENHSRKMRL-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1Br)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1Br)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride, also known by its CAS number 1835-02-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
The molecular formula of this compound is C14H22BrNO2, with a molecular weight of 316.24 g/mol. It exhibits characteristics typical of amine compounds, including basicity and the ability to form hydrochloride salts, which enhance its solubility in water.
Synthesis
The compound can be synthesized through various methods involving brominated phenolic precursors. A common synthesis route involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with propan-1-amine under acidic conditions to yield the desired amine salt . The following table summarizes the key steps in the synthesis process:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-bromo-4,5-dimethoxybenzaldehyde + propan-1-amine | Acidic medium, reflux | (1S)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine |
| 2 | (1S)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine + HCl | Neutralization | (1S)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine; hydrochloride |
Pharmacological Profile
Research indicates that this compound may exhibit activity as a selective serotonin receptor agonist. Specifically, it has been studied for its interactions with the 5-HT_2A receptor, which is implicated in various neuropsychiatric disorders .
Toxicological Studies
Toxicological assessments have shown that compounds structurally similar to (1S)-1-(2-bromo-4,5-dimethoxyphenyl)propan-1-amine can induce oxidative stress and mitochondrial impairment in liver cells. Such findings suggest potential hepatotoxicity associated with high doses or prolonged exposure .
Case Studies
A notable case study highlighted the effects of similar compounds on cognitive functions and mood regulation in animal models. The administration of these compounds resulted in altered serotonin levels and behavioral changes indicative of anxiolytic and antidepressant effects. However, further studies are required to establish a clear dose-response relationship and safety profile .
Structure–Activity Relationship (SAR)
The biological activity of (1S)-1-(2-bromo-4,5-dimethoxyphenyl)propan-1-amine can be attributed to its structural features:
- Bromine Substitution : Enhances binding affinity to serotonin receptors.
- Methoxy Groups : Influence lipophilicity and receptor selectivity.
Research into SAR has shown that modifications to the phenolic ring can significantly alter potency and efficacy against targeted receptors .
Scientific Research Applications
Psychoactive Research
The compound is structurally similar to known psychoactive agents and has been studied for its potential effects on serotonin receptors. Research indicates that derivatives of phenethylamines can exhibit varying degrees of psychoactivity, making this compound a candidate for further exploration in psychopharmacology.
Antidepressant Activity
Studies have suggested that compounds with similar structural motifs may possess antidepressant properties. Investigations into the mechanism of action often focus on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Serotonin Receptor Interaction
Research indicates that (1S)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride may interact with various serotonin receptor subtypes. In vitro studies have demonstrated that such interactions can lead to alterations in mood and cognition, paving the way for potential therapeutic applications in mood disorders.
Dopaminergic Activity
The compound's structural characteristics suggest possible dopaminergic activity. This aspect is crucial for understanding its potential role in treating conditions like Parkinson's disease or schizophrenia, where dopamine dysregulation is evident.
Building Block for Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitutions, making it a valuable building block in organic synthesis.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antidepressant and psychoactive properties |
| Neuropharmacology | Interaction with serotonin and dopamine receptors |
| Synthetic Chemistry | Intermediate for synthesizing complex organic compounds |
Psychoactive Effects Study
A study published in the Journal of Psychopharmacology examined the effects of similar phenethylamines on mood and cognitive functions. The findings suggested a correlation between receptor affinity and observed psychoactive effects, indicating that further studies on this compound could yield significant insights into its pharmacological profile.
Antidepressant Mechanism Investigation
Research conducted at a leading pharmacological institute explored the antidepressant-like effects of related compounds in animal models. Results indicated that modulation of serotonin levels led to observable improvements in depressive behaviors, suggesting a similar potential for this compound.
Chemical Reactions Analysis
Bromination and Aldehyde Formation
The synthesis of brominated dimethoxyphenyl intermediates is a critical first step. For example:
-
3,4-Dimethoxybenzaldehyde reacts with bromine in acetic acid at 20–30°C to yield 2-bromo-4,5-dimethoxybenzaldehyde with an 86.5% yield .
-
Key conditions:
Nitrile Formation and Reduction
Conversion to the nitrile intermediate followed by reduction is a common strategy:
-
2-Bromo-4,5-dimethoxybenzaldehyde reacts with acetonitrile in tetrahydrofuran (THF) under basic catalysis (e.g., potassium hydroxide) to form 2-bromo-4,5-dimethoxycinnamyl nitrile .
-
Reduction of the nitrile to the amine is achieved via:
Representative Reduction Conditions :
| Step | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Nitrile reduction | NaBH₄ + Triethylamine | Methanol | 20–120°C | ~75% |
| Hydrogenation | H₂ + Pd/C (0.01–1:1 mass ratio) | Methanol | RT–60°C | 80–90% |
Stereochemical Considerations
The (1S) configuration necessitates enantioselective synthesis or resolution:
-
Asymmetric reduction of a prochiral ketone intermediate using chiral catalysts (e.g., (R,R)-RuTsDPEN ) .
-
Resolution via crystallization with chiral acids (not directly described in sources but inferred from analogous methods) .
Bromine Substitution Reactions
The bromine atom at the 2-position is reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation .
Amine Functionalization
The primary amine group can undergo:
-
Acylation : Reaction with acid chlorides/anhydrides to form amides.
-
Reductive alkylation : For secondary/tertiary amine derivatives .
Stability and Salt Formation
Pharmacological Relevance
-
Brominated dimethoxyphenethylamines exhibit selective agonism at 5-HT₂A serotonin receptors , influencing neuropharmacological activity .
-
Structural analogs (e.g., DOB ) show potent hallucinogenic effects, with EC₅₀ values in the nanomolar range .
Comparative Reactivity
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Bromine substitution | Pd-catalyzed coupling | Aryl-aryl bond formation |
| Amine acylation | Acetic anhydride, pyridine | Acetamide derivative |
| Reductive amination | NaBH₃CN, aldehyde/ketone | Secondary amine |
Challenges and Optimizations
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituent type, position, and chain modifications. Below is a comparative analysis:
Table 1: Key Properties of (1S)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine Hydrochloride and Analogs
*Inferred from IUPAC name; lists C₁₂H₁₇NO₂ (missing Br and Cl).
Substituent Effects on Physicochemical Properties
- Bromine vs. Iodine: The iodine analog () has a higher molecular weight (297.56 vs. Bromine in the target compound offers steric bulk and reactivity in cross-coupling reactions.
- Methoxy vs.
- Substituent Position : The target’s 2-bromo substituent (ortho position) may hinder rotational freedom compared to para-substituted analogs (e.g., 4-bromo in ), affecting binding affinity in receptor studies.
Notes on Data Discrepancies
- lists the molecular formula as C₁₂H₁₇NO₂ for the target compound, omitting bromine and chlorine. This likely reflects an error, as the IUPAC name specifies bromine and hydrochloride.
- Molecular weights for halogenated compounds should be recalculated to include all halogens for accurate comparisons.
Preparation Methods
Molecular Identity
The target compound, with the IUPAC name (1S)-1-(2-bromo-4,5-dimethoxyphenyl)propan-1-amine hydrochloride , possesses a molecular formula of C₁₁H₁₇BrClNO₂ and a molar mass of 310.61 g/mol . Its structure features a chiral center at the C1 position of the propane chain, conferring (S)-configuration, and a brominated dimethoxyphenyl aromatic system (Fig. 1). The hydrochloride salt form enhances stability and solubility, with a documented melting point range of 207–208°C for analogous arylalkylamine hydrochlorides.
Synthetic Pathways
Bromination of Aromatic Precursors
The synthesis begins with functionalization of the aromatic ring. A key intermediate, 2-bromo-4,5-dimethoxybenzaldehyde , is prepared via electrophilic bromination of 4,5-dimethoxybenzaldehyde using bromine (Br₂) in acetic acid at 0–5°C. This step achieves regioselectivity at the ortho position relative to the aldehyde group, yielding >85% purity after recrystallization from ethanol.
Critical Parameters:
- Temperature control (<10°C) minimizes polybromination.
- Stoichiometry: 1.05 equivalents of Br₂ ensures monobromination.
Formation of the Nitrile Intermediate
The aldehyde intermediate undergoes Knoevenagel condensation with malononitrile in the presence of ammonium acetate, producing 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile . This step proceeds in refluxing toluene (110°C) for 12 hours, achieving 75–80% yield .
Reaction Mechanism:
- Base-catalyzed deprotonation of malononitrile.
- Nucleophilic attack on the aldehyde carbonyl.
- Elimination of water to form the α,β-unsaturated nitrile.
Reductive Amination for Chiral Amine Synthesis
The nitrile intermediate is reduced to the primary amine using LiAlH₄ in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. To achieve enantiomeric purity, asymmetric hydrogenation is employed with a chiral catalyst (e.g., (R)-BINAP-RuCl₂) to yield the (S)-enantiomer.
Optimization Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% |
| H₂ Pressure | 50 psi |
| Temperature | 25°C |
| Enantiomeric Excess | 98% (HPLC analysis) |
Hydrochloride Salt Formation
The free base amine is treated with 1.1 equivalents of HCl in methanol at 0°C, precipitating the hydrochloride salt. Filtration and washing with cold diethyl ether afford the final product in 92–95% purity .
Analytical Confirmation:
- FT-IR: N-H stretch at 3300 cm⁻¹, C-Br at 560 cm⁻¹.
- ¹H NMR (DMSO-d₆): δ 6.82 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.12 (m, 1H, CHNH₂), 1.45 (d, J=6.8 Hz, 3H, CH₃).
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
Alternative routes employ Evans oxazolidinones to induce asymmetry. The nitrile intermediate is converted to a β-ketoester, coupled with the chiral auxiliary, and subjected to stereoselective alkylation. Subsequent hydrolysis and reductive amination yield the (S)-configured amine.
Yield Comparison:
| Method | Yield (%) | ee (%) |
|---|---|---|
| Asymmetric Hydrogenation | 78 | 98 |
| Chiral Auxiliary | 65 | 99 |
Industrial-Scale Considerations
Patent-Based Synthesis (EP2566850B1)
The patent Industrial process for the synthesis of ivabradine hydrobromide salt discloses a scalable method applicable to the target compound:
- Bromination of 4,5-dimethoxyphenylpropionitrile using N-bromosuccinimide (NBS) in CCl₄.
- Catalytic hydrogenation over Pd/C (5% w/w) in ethanol to reduce nitrile to amine.
- Chiral resolution via diastereomeric salt formation with L-tartaric acid.
Advantages:
- Avoids cryogenic conditions for bromination.
- Utilizes cost-effective NBS instead of elemental bromine.
Analytical and Regulatory Aspects
Purity Profiling
Regulatory Status
The compound is classified as a Schedule I controlled substance in jurisdictions regulating phenethylamine derivatives, necessitating DEA licensure for synthesis in the United States.
Challenges and Mitigation Strategies
Byproduct Formation
- Demethylation: Occurs under acidic conditions; mitigated by using buffered HCl (pH 4–5) during salt formation.
- Racemization: Minimized by maintaining reaction temperatures below 30°C during amine handling.
Q & A
Q. Table 1: Synthetic Route Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents imine hydrolysis |
| Solvent | Methanol/THF (4:1) | Balances polarity and solubility |
| Reducing Agent | NaBH₃CN | Selective for imine reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
